(6-Chloromethyl-pyridin-2-yl)-methyl-amine
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Overview
Description
(6-Chloromethyl-pyridin-2-yl)-methyl-amine is an organic compound with a pyridine ring substituted at the 6-position with a chloromethyl group and at the 2-position with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloromethylpyridine with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (6-Chloromethyl-pyridin-2-yl)-methyl-amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-Chloromethyl-pyridin-2-yl)-methyl-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
(6-Chloromethyl-pyridin-2-yl)-methyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloromethyl-pyridin-2-yl)-methyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interfere with enzymatic processes or cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Similar structure but lacks the methylamine group.
6-Methylaminopyridine: Similar structure but lacks the chloromethyl group.
2,6-Dichloropyridine: Contains two chlorine substituents but lacks the methylamine group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets .
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
6-(chloromethyl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,5H2,1H3,(H,9,10) |
InChI Key |
ANYWEXNKPJPADR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=N1)CCl |
Origin of Product |
United States |
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